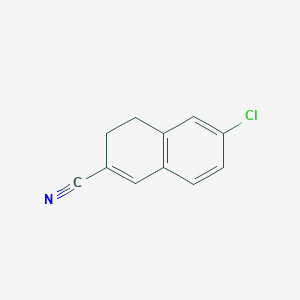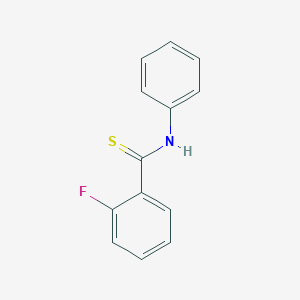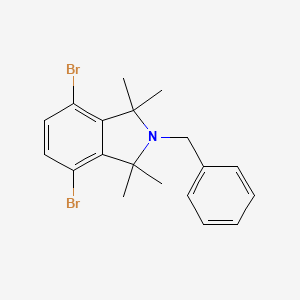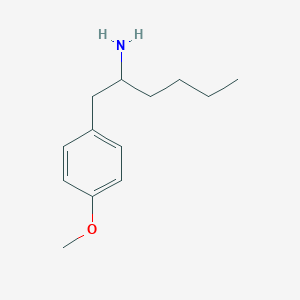![molecular formula C12H21NO3 B13039247 Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13039247.png)
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted spirocyclic compounds. These products can be further utilized in various applications.
Applications De Recherche Scientifique
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl (7-ethoxynaphthalen-1-yl)carbamate
Uniqueness
Tert-butyl 4-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(13)8-14/h9,14H,4-8H2,1-3H3 |
Clé InChI |
SNABQWMNVVIKTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1CO)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)

![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)

![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
